

# On-Target Activity of Ca-170: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871

[Get Quote](#)

**Ca-170** is an orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).<sup>[1][2]</sup> This guide provides a comparative overview of **Ca-170**'s on-target activity, supported by preclinical and clinical data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

The primary mechanism of action of **Ca-170** is the inhibition of the PD-L1 and VISTA pathways, which are negative regulators of T-cell activation. By blocking these checkpoints, **Ca-170** aims to restore and enhance the anti-tumor immune response.<sup>[1][2]</sup> Preclinical studies have shown that **Ca-170** can rescue the proliferation and effector functions of T-cells that are inhibited by PD-L1/L2 and VISTA.<sup>[3][4]</sup> However, there is conflicting evidence regarding its direct interaction with PD-L1. While some research suggests that **Ca-170** leads to the formation of a defective ternary complex, other studies using NMR and HTRF assays have not detected direct binding between **Ca-170** and PD-L1.<sup>[3][5]</sup>

## Preclinical Efficacy

In preclinical murine syngeneic tumor models, oral administration of **Ca-170** has demonstrated significant anti-tumor efficacy.<sup>[3]</sup> The tables below summarize the key preclinical data comparing **Ca-170** with other checkpoint inhibitors.

## In Vivo Tumor Growth Inhibition

| Compound           | Dose          | Tumor Model | Tumor Growth Inhibition (TGI) | Day of Measurement |
|--------------------|---------------|-------------|-------------------------------|--------------------|
| Ca-170             | 10 mg/kg      | B16/F1      | 23%                           | Day 18             |
| Ca-170             | 100 mg/kg     | B16/F1      | 41%                           | Day 18             |
| Anti-PD-1 Antibody | 100 µg/day    | B16/F1      | 7%                            | Day 18             |
| Ca-170             | Not Specified | MC38        | 43%                           | Day 13             |
| Anti-PD-1 Antibody | Not Specified | MC38        | 36%                           | Day 13             |

## In Vitro T-Cell Activation

| Compound | Target       | Assay                      | Readout              | Result                                                                              |
|----------|--------------|----------------------------|----------------------|-------------------------------------------------------------------------------------|
| Ca-170   | PD-L1, VISTA | T-cell Proliferation Assay | Proliferation Rescue | Dose-dependent rescue of T-cell proliferation inhibited by PD-L1/L2 and VISTA[3][4] |
| Ca-170   | PD-L1, VISTA | IFN-γ Secretion Assay      | IFN-γ Secretion      | Potent rescue of IFN-γ secretion inhibited by PD-L1, PD-L2, or VISTA[6]             |

## Comparison with Other Oral PD-L1 Inhibitors

Several other oral small-molecule PD-L1 inhibitors are in development. The following table provides a high-level comparison based on available data.

| Compound   | Developer            | Target(s)    | Key<br>Preclinical/Clinical<br>Findings                                                              |
|------------|----------------------|--------------|------------------------------------------------------------------------------------------------------|
| Ca-170     | Aurigene/Curis       | PD-L1, VISTA | Preclinical tumor growth inhibition; Phase II clinical trials initiated.[5]                          |
| INCBO99280 | Incyte               | PD-L1        | Generally well-tolerated in Phase 1, with an ORR of 17.8% at 400 mg bid in mixed tumor types.[3] [5] |
| BMS-202    | Bristol-Myers Squibb | PD-L1        | IC50 of 18 nM for PD-1/PD-L1 inhibition; induces PD-L1 dimerization.[7]                              |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **Ca-170** and a general workflow for assessing T-cell activation.

## Proposed Signaling Pathway of Ca-170

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Ca-170** in blocking PD-L1 and VISTA signaling.

## General Workflow for In Vitro T-Cell Activation Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing T-cell activation in vitro.

## Experimental Protocols

### In Vivo Murine Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered **Ca-170**.

#### General Protocol:

- Cell Line: Murine cancer cell lines such as B16/F1 melanoma or MC38 colon adenocarcinoma are used.
- Animal Model: C57BL/6 mice are typically used for these syngeneic models.
- Tumor Implantation: A suspension of tumor cells (e.g.,  $1 \times 10^6$  cells) is injected subcutaneously into the flank of the mice.
- Treatment: Once tumors are established (e.g., reaching a volume of  $\sim 100 \text{ mm}^3$ ), mice are randomized into treatment groups. **Ca-170** is administered orally, typically once or twice daily. Comparator agents, such as anti-PD-1 antibodies, are administered via intraperitoneal injection. A vehicle control group is also included.
- Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The formula  $(\text{Length} \times \text{Width}^2) / 2$  is commonly used.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

## In Vitro T-Cell Activation Assay (General)

Objective: To assess the ability of **Ca-170** to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.

#### General Protocol:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. T-cells can be further purified if required.
- Co-culture Setup: T-cells are co-cultured with target cells that express PD-L1 or VISTA. These can be engineered cell lines or activated antigen-presenting cells.
- Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.

- Treatment: **Ca-170** or comparator compounds are added to the co-culture at various concentrations.
- Incubation: The cells are incubated for a period of 48 to 72 hours.
- Readouts:
  - T-cell Proliferation: Proliferation is measured by techniques such as CFSE or BrdU incorporation, which can be analyzed by flow cytometry.
  - Cytokine Secretion: The concentration of secreted cytokines, such as Interferon-gamma (IFN- $\gamma$ ), in the culture supernatant is quantified using an ELISA or a multiplex bead-based assay.
- Data Analysis: The ability of the compound to rescue T-cell proliferation or IFN- $\gamma$  secretion in the presence of PD-L1 or VISTA is calculated relative to control wells.

Note: The exact protocols used in the studies cited may have specific variations not detailed here.

## Summary

**Ca-170** is a promising oral, dual inhibitor of PD-L1 and VISTA with demonstrated preclinical anti-tumor activity. Its oral route of administration offers a potential advantage over intravenously administered antibody therapies. However, the conflicting data on its direct binding to PD-L1 warrants further investigation to fully elucidate its mechanism of action. The comparative data presented in this guide provides a framework for evaluating **Ca-170** against other immune checkpoint inhibitors. Further head-to-head studies with other oral small molecules and approved antibody therapies will be crucial in determining its definitive clinical potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jitc.bmj.com](http://jitc.bmj.com) [jitc.bmj.com]
- 2. [jitc.bmj.com](http://jitc.bmj.com) [jitc.bmj.com]
- 3. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 6. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- To cite this document: BenchChem. [On-Target Activity of Ca-170: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609871#confirming-ca-170-on-target-activity\]](https://www.benchchem.com/product/b609871#confirming-ca-170-on-target-activity)

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)